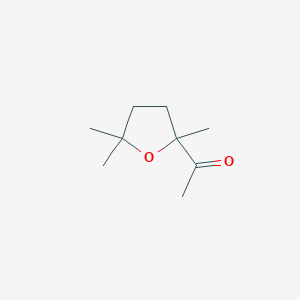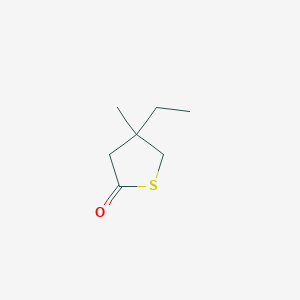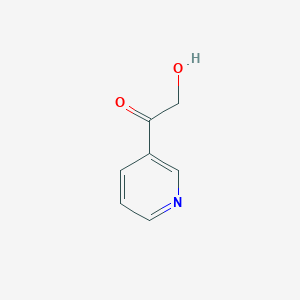
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine
Descripción general
Descripción
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine, also known as ceramide or C18-cer, is a sphingolipid that plays an essential role in various cellular processes, including cell growth, apoptosis, adhesion, and differentiation. It is functionally related to an oleic acid .
Molecular Structure Analysis
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine is a dihydroceramide in which the ceramide N-acyl group is specified as (9Z)-octadecenoyl (oleoyl) . The molecular formula of this compound is C36H71NO3 .Physical And Chemical Properties Analysis
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine has a molecular weight of 566 g/mol . The compound is a dihydroceramide in which the ceramide N-acyl group is specified as (9Z)-octadecenoyl (oleoyl) .Aplicaciones Científicas De Investigación
Structural Component of Cell Membranes
Sphingomyelin, including N-Oleoylsphingomyelin, is a common structural component of cell membranes. It plays a crucial role in maintaining the integrity and functionality of cells under both physiological and pathophysiological conditions .
Regulator of Cellular Functions
Sphingomyelin and its metabolites, such as sphingoid bases, ceramide, ceramide-1-phosphate, and sphingosine-1-phosphate, play signaling roles in the regulation of human health. They can affect cell growth, differentiation, apoptosis, and maintain biological activities .
Nutritional Functioning
As nutrients, dietary sphingomyelin and its metabolites have wide applications in the food and pharmaceutical industry. They have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis .
Applications in Food Preparations
Dietary sphingomyelin and its metabolites have potential implications in modern food preparations including dairy products and infant formula, skin improvement, delivery system and oil organogels .
Role in Sphingolipid Metabolism
Research on sphingomyelin synthase, which mediates the biosynthesis of sphingomyelin, provides insights into the catalytic mechanism of sphingolipid metabolism. This expands our understanding of how sphingolipids, including N-Oleoylsphingomyelin, are synthesized and metabolized in the body .
Potential Applications in Cancer Research
Sphingomyelin and its metabolites are crucial regulators of tumor cell growth, differentiation, senescence, and programmed cell death . Therefore, N-Oleoylsphingomyelin could potentially be used in cancer research and treatment.
Propiedades
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEADXWAAWCCDG-QDDWGVBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334466 | |
| Record name | N-Oleoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine | |
CAS RN |
108392-10-5 | |
| Record name | N-Oleoylsphingomyelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108392105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Oleoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of N-Oleoylsphingomyelin in a lipid monolayer affect Cholesterol Oxidase activity compared to a monolayer containing only 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) and Cholesterol?
A1: The study by Henriksen et al. demonstrated that Cholesterol Oxidase activity is significantly affected by the presence of N-Oleoylsphingomyelin in a mixed lipid monolayer. [] While both POPC/Cholesterol and N-Oleoylsphingomyelin/Cholesterol monolayers exhibited peak Cholesterol Oxidase activity at a surface pressure of around 20 mN/m, the activity was noticeably lower in the presence of N-Oleoylsphingomyelin. [] This suggests that N-Oleoylsphingomyelin interacts with Cholesterol in a manner that hinders the enzyme's access to its substrate. The researchers propose that this is due to the tight interaction between N-Oleoylsphingomyelin and Cholesterol, potentially forming tightly packed domains that limit Cholesterol's availability for oxidation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)



![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)
